Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride

Description

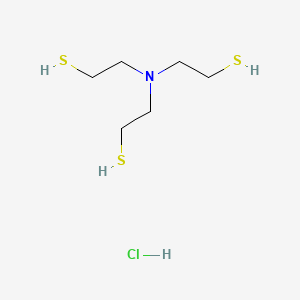

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride (C₆H₁₅N·3HClS₃) is a tripodal ligand featuring a central nitrogen atom bonded to three ethanethiol (-CH₂SH) groups, forming a tetradentate NS₃ coordination site. The hydrochloride salt enhances its solubility in aqueous systems, making it suitable for biomedical applications. This compound is prominently used in radiopharmaceutical chemistry as a chelator for technetium-99m (⁹⁹ᵐTc), enabling the development of stable radiotracers for sentinel lymph node detection and tumor imaging .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[bis(2-sulfanylethyl)amino]ethanethiol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKNNMBQIBDTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N(CCS)CCS.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237858 | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89692-13-7 | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089692137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Mechanistic Considerations

Nucleophilic Substitution via Tris(2-Chloroethyl)amine Intermediate

A plausible route involves synthesizing tris(2-chloroethyl)amine (HN3, a nitrogen mustard analog) as a precursor, followed by thiolation.

Step 1: Synthesis of Tris(2-Chloroethyl)amine

Ethylene chlorohydrin reacts with ammonia under basic conditions:

$$

\text{NH}3 + 3 \, \text{ClCH}2\text{CH}2\text{OH} \rightarrow \text{N(CH}2\text{CH}2\text{Cl)}3 + 3 \, \text{H}_2\text{O}

$$

This exothermic reaction requires temperature control (0–5°C) to minimize polymerization.

Step 2: Thiolation with Sodium Hydrosulfide

The chloro groups undergo nucleophilic displacement with sodium hydrosulfide (NaSH):

$$

\text{N(CH}2\text{CH}2\text{Cl)}3 + 3 \, \text{NaSH} \rightarrow \text{N(CH}2\text{CH}2\text{SH)}3 + 3 \, \text{NaCl}

$$

Reaction conditions:

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 60–70°C, 24–48 hours

- Yield: ~50–60% (theoretical)

Challenges :

- Tertiary chloroethyl groups exhibit reduced reactivity compared to primary analogs, necessitating prolonged reaction times.

- Thiol oxidation requires inert atmosphere (N$$_2$$/Ar) and chelating agents (e.g., EDTA) to suppress disulfide formation.

Step 3: Hydrochloride Salt Formation

The free amine is treated with concentrated HCl:

$$

\text{N(CH}2\text{CH}2\text{SH)}3 + \text{HCl} \rightarrow \text{N(CH}2\text{CH}2\text{SH)}3 \cdot \text{HCl}

$$

Crystallization from ethanol/ether yields the hydrochloride salt.

Thiol-Amine Coupling via Michael Addition

An alternative approach employs mercaptoacetaldehyde and ammonia in a reductive amination:

Reaction Scheme:

$$

3 \, \text{HSCH}2\text{CHO} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{N(CH}2\text{CH}2\text{SH)}3 + 3 \, \text{H}_2\text{O}

$$

Conditions :

- Solvent: Methanol, 0°C to room temperature

- Reducing agent: Sodium borohydride (NaBH$$_4$$)

- Yield: ~30–40% (low due to competing oligomerization)

Advantages :

- Avoids hazardous chloro intermediates.

- Single-pot synthesis simplifies purification.

Limitations :

Thiol-Protected Intermediate Strategy

To circumvent oxidation, thiol groups are protected with trityl (Trt) or acetamidomethyl (Acm) groups during synthesis.

Step 1: Synthesis of Tris(2-Trt-sulfanylethyl)amine

Ethylenimine reacts with Trt-protected 2-bromoethanethiol:

$$

\text{N(CH}2\text{CH}2\text{Br)}3 + 3 \, \text{HSCH}2\text{CH}2\text{Trt} \rightarrow \text{N(CH}2\text{CH}2\text{STrt)}3 + 3 \, \text{HBr}

$$

Conditions :

- Solvent: Tetrahydrofuran (THF), −78°C

- Base: Potassium tert-butoxide

Step 2: Deprotection and Salt Formation

Trt groups are removed using trifluoroacetic acid (TFA):

$$

\text{N(CH}2\text{CH}2\text{STrt)}3 + 9 \, \text{TFA} \rightarrow \text{N(CH}2\text{CH}2\text{SH)}3 + 3 \, \text{Trt-TFA}

$$

Hydrochloride salt is precipitated with HCl gas.

Yield : 65–70% after purification.

Comparative Analysis of Synthetic Methods

| Method | Precursors | Conditions | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Tris(2-chloroethyl)amine | 60–70°C, 24–48h | 50–60 | 85–90 | Slow kinetics, oxidation risk |

| Michael Addition | Mercaptoacetaldehyde | 0–25°C, NaBH$$_4$$ | 30–40 | 70–80 | Low yield, side reactions |

| Thiol-Protected | Trt-protected bromoethanethiol | −78°C, TFA deprotection | 65–70 | 95–98 | Costly reagents, multi-step process |

Emerging Methodologies and Research Gaps

Recent advances in electrochemical thiolation and enzyme-mediated synthesis (e.g., cysteine desulfurases) offer greener alternatives but remain unexplored for this compound. Further research is needed to:

- Develop one-pot catalytic systems for improved atom economy.

- Optimize thiol protection-deprotection sequences to enhance yields.

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The ethanethiol groups can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions, typically under mild conditions with the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride is characterized by its molecular formula and features a complex structure that contributes to its diverse applications. Its properties include:

- Melting Point : Approximately 172 °C

- Solubility : Soluble in water and ethanol

These properties make it suitable for various formulations in industrial applications.

Industrial Applications

1. Chemical Manufacturing

this compound is widely utilized as a precursor in the synthesis of other chemicals. It serves as a building block for:

- Corrosion Inhibitors : Used in formulations to protect metals from oxidation.

- Pigment Dispersion Agents : Enhances the stability and color intensity in paints and inks.

- Explosives : Acts as an intermediate in the production of certain explosive compounds.

2. Cleaning Products

The compound is employed as a neutralizing and emulsifying agent in various cleaning products, including:

- Laundry Detergents : Improves the effectiveness of surfactants.

- Household Cleaners : Enhances the cleaning action by stabilizing emulsions.

3. Environmental Applications

this compound has been reported to be effective in waste oil treatment processes. Its ability to extract hydrogen sulfide gas makes it valuable in environmental remediation efforts.

Therapeutic Uses

Recent studies indicate potential therapeutic applications for ethanethiol, particularly in dermatological treatments:

- Tattoo Removal Creams : Used intradermally as a neutralizing agent to assist in the removal process.

Safety and Regulatory Information

This compound has established exposure limits due to its irritant properties. The recommended exposure standard is between 3.1–5 mg/m³ time-weighted average (TWA) in several countries. Safety precautions must be observed when handling this compound to prevent skin and eye irritation.

Case Study 1: Use in Corrosion Inhibition

A study demonstrated that formulations containing ethanethiol effectively reduced corrosion rates on metal substrates exposed to aggressive environments. The compound's chelating properties were pivotal in forming protective layers on metal surfaces.

Case Study 2: Efficacy in Cleaning Products

Research evaluating laundry detergents with ethanethiol showed improved stain removal capabilities compared to formulations without it. The emulsifying action facilitated better dispersion of dirt particles, enhancing overall cleaning performance.

Mechanism of Action

The mechanism of action of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride involves its ability to interact with various molecular targets through its sulfur-containing groups. These interactions can include:

Binding to metal ions: The sulfur atoms can coordinate with metal ions, affecting the activity of metalloenzymes and other metal-dependent processes.

Formation of disulfide bonds: The compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

Redox reactions: The sulfur groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes:

Coordination Chemistry and Stability

- This compound : Forms stable, oxo-free Tc(III) complexes due to strong thiolate (S-) bonding, critical for radiopharmaceutical stability. In vitro studies show stability for up to 4 hours at 37°C .

- Nitrilotris(acetamide) hydrochloride : Amide groups provide weaker metal coordination, limiting use in harsh biological environments .

- Benzimidazole-based ligands : Carboxylate and benzimidazole groups enable selective binding to transition metals (e.g., Cu²⁺) but lack the reducing thiols needed for Tc(III) stabilization .

Solubility and Pharmacokinetics

- The hydrochloride salt of the ethanethiol derivative enhances hydrophilicity, improving biodistribution in aqueous systems. Derivatization with carbohydrates or hydroxy groups further fine-tunes pharmacokinetics for targeted imaging .

- Surfactants like TEA-C10-12 alkyl sulfate exhibit high solubility in organic matrices but lack the polar coordination sites required for biomedical applications .

Key Research Findings

- Technetium Complex Stability : The ethanethiol ligand forms trigonal-bipyramidal Tc(III) complexes with isocyanide co-ligands, achieving >95% radiochemical purity .

- Comparative Reactivity : Thiol groups in the target compound exhibit higher nucleophilicity than amides or hydroxyethyl groups, enabling robust metal-sulfur bonding .

- Thermal Stability: Lanthanide complexes with nitrilotris(phenoxy) derivatives (e.g., ) decompose above 300°C, whereas thiol-based ligands are optimized for room-temperature biomedical use.

Biological Activity

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride, a derivative of ethanethiol (ethyl mercaptan), is an organosulfur compound known for its distinct odor and potential biological activities. This article explores its biological effects, toxicity, and relevant research findings.

Ethanethiol has the chemical formula . It is characterized by the presence of a thiol group (-SH) attached to an ethyl group, which contributes to its reactivity and biological properties.

Biological Activity

1. Toxicological Profile

Ethanethiol exhibits varying degrees of toxicity depending on the exposure route and concentration. In animal studies, it has shown low acute toxicity with a median lethal dose (LD50) ranging from 5200 to 11300 mg/kg body weight in rats and mice. Sub-lethal effects observed include agitation and respiratory changes .

2. Carcinogenicity Studies

Long-term exposure studies in rodents have indicated potential carcinogenic effects. In a two-year study involving topical administration in rats, lesions such as acanthosis and ulceration were noted at application sites. Histopathological evaluations revealed systemic effects like nephropathy and pituitary gland hypertrophy . The no-observed-adverse-effect level (NOAEL) was determined to be 250 mg/kg body weight per day .

3. Genotoxicity

Research indicates that ethanethiol does not exhibit genotoxic properties under various test conditions. It did not induce mutations in Salmonella typhimurium or Escherichia coli, nor did it produce significant sister chromatid exchanges in Chinese hamster ovary cells .

Case Studies

Case Study 1: Insecticidal Activity

A study evaluating the insecticidal properties of ethanethiol derivatives demonstrated significant mortality rates in bean bug nymphs when treated with low concentrations of derivatives like L-CME and 2-AET. These compounds exhibited over 80% mortality after seven days of treatment, highlighting their potential as insecticides .

Case Study 2: Antioxidant Properties

Research on cysteine and methionine derivatives, including ethanethiol-related compounds, showed that they could inhibit reactive oxygen species (ROS) production in tracheal tissues. This suggests a protective role against oxidative stress in biological systems .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Toxicity | LD50: 5200-11300 mg/kg; sub-lethal effects observed. |

| Carcinogenicity | Long-term exposure linked to skin lesions and systemic effects; NOAEL: 250 mg/kg/day. |

| Genotoxicity | No mutagenic effects observed in multiple assays. |

| Insecticidal Activity | High mortality rates in bean bugs with specific derivatives (e.g., L-CME). |

| Antioxidant Properties | Inhibition of ROS production indicating potential protective effects against oxidative damage. |

Q & A

Basic Question: What are the standard laboratory protocols for synthesizing Triethanolamine hydrochloride (2,2',2''-nitrilotris(ethanol) hydrochloride) and verifying its formation?

Answer:

Triethanolamine hydrochloride is synthesized by neutralizing triethanolamine (CAS 102-71-6) with hydrochloric acid under controlled stoichiometric conditions. The reaction is monitored via pH titration (target pH ~4–5) to ensure complete protonation of the tertiary amine. The product is isolated via crystallization in ethanol or acetone. Verification includes elemental analysis (C, H, N, Cl) and FT-IR spectroscopy to confirm characteristic peaks, such as N–H stretching (~2500 cm⁻¹) and Cl⁻ counterion absorption. X-ray diffraction (XRD) can further validate crystalline structure .

Basic Question: Which spectroscopic and chromatographic methods are optimal for assessing the purity of Triethanolamine hydrochloride in research-grade samples?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (210 nm) using a C18 column and mobile phase (acetonitrile/water, 70:30 v/v + 0.1% trifluoroacetic acid) is recommended. Complementary techniques include:

- ¹H NMR (in D₂O): Peaks at δ ~3.6 ppm (–CH₂–O– groups).

- Ion chromatography : Quantifies chloride content (theoretical Cl⁻ ~19.2%).

- Karl Fischer titration : Measures residual water (<0.1%).

Impurity thresholds (e.g., residual solvents like ethanol) should align with pharmacopeial standards for amine hydrochlorides .

Advanced Question: How can researchers design experiments to evaluate Triethanolamine hydrochloride's efficacy as a stabilizing agent in colloidal systems, and what parameters require optimization?

Answer:

- Dynamic Light Scattering (DLS) : Monitors nanoparticle size distribution and polydispersity index (PDI <0.2 indicates stability).

- Zeta Potential : Measures electrostatic stabilization (>|±30 mV| suggests strong repulsion).

- Critical Parameters :

- Concentration (0.1–5 mM).

- Ionic strength (adjusted with NaCl).

- Temperature (20–60°C for stability assays).

Comparative studies with surfactants like CTAB or SDS under identical conditions can elucidate mechanistic differences. Accelerated aging tests (40–60°C for 72 hours) quantify degradation kinetics .

Advanced Question: What methodologies resolve discrepancies in reported stability constants for Triethanolamine hydrochloride-metal complexes, particularly with transition metals like Cu(II) or Fe(III)?

Answer:

Discrepancies arise from ionic strength variations, pH, and competing ligands. To resolve:

- Potentiometric Titrations : Conducted under N₂ atmosphere using standardized metal solutions (e.g., 0.1 M Cu(NO₃)₂).

- Software Analysis : Hyperquad or SPECFIT models protonation equilibria and metal-ligand binding.

- Validation : UV-vis spectroscopy identifies charge-transfer bands (e.g., Cu(II)-Triethanolamine at ~700 nm). X-ray crystallography of isolated complexes provides structural confirmation .

Advanced Question: What are the best practices for mitigating interference from Triethanolamine hydrochloride in spectrophotometric assays involving redox-sensitive analytes?

Answer:

- Pre-treatment : Add H₂O₂ (1–5 mM) to oxidize residual reductants.

- Masking Agents : EDTA (0.1 M) chelates metal catalysts.

- Wavelength Selection : Use λ >300 nm to avoid Triethanolamine’s UV absorbance (200–300 nm).

- Validation : Perform spike-recovery experiments with/without interferents (e.g., 10 µM ascorbic acid) to quantify matrix effects. Differential pulse voltammetry (DPV) can independently assess redox interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.